molecular formula C18H24N2O B14902863 8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B14902863
M. Wt: 284.4 g/mol
InChI Key: JBQXDBHYAJRXFU-UHFFFAOYSA-N
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Description

8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound with the molecular formula C18H25ClN2O. It is known for its unique structure, which includes a pyrazino[3,2,1-jk]carbazole core with an isobutoxy group attached.

Preparation Methods

The synthesis of 8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional group, which can impart distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

12-(2-methylpropoxy)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C18H24N2O/c1-12(2)11-21-13-6-7-17-15(10-13)14-4-3-5-16-18(14)20(17)9-8-19-16/h6-7,10,12,16,19H,3-5,8-9,11H2,1-2H3

InChI Key

JBQXDBHYAJRXFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4

Origin of Product

United States

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